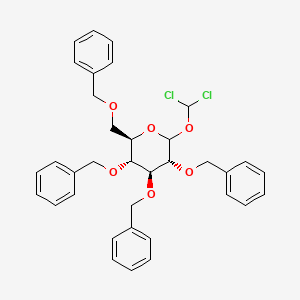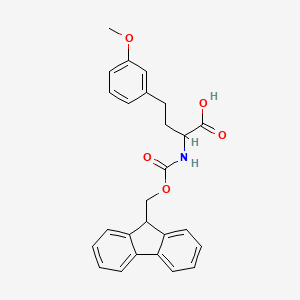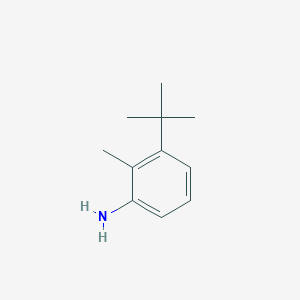![molecular formula C20H32N2O6S B13821835 Bis[(diethylhydroxyphenyl)ammonium]sulfate](/img/structure/B13821835.png)
Bis[(diethylhydroxyphenyl)ammonium]sulfate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis[(diethylhydroxyphenyl)ammonium]sulfate is a chemical compound with the molecular formula C20H32N2O6S and a molecular weight of 428.54288 g/mol . This compound is typically found as a colorless or slightly yellow oily liquid and is soluble in most organic solvents but only slightly soluble in water .
Méthodes De Préparation
The synthesis of Bis[(diethylhydroxyphenyl)ammonium]sulfate involves several steps. One common method includes the diazotization of benzaldehyde, followed by reduction, esterification with formic acid, and finally sulfation . Industrial production methods often involve similar steps but are optimized for large-scale production to ensure high yield and purity .
Analyse Des Réactions Chimiques
Bis[(diethylhydroxyphenyl)ammonium]sulfate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of corresponding quinones.
Reduction: Reduction reactions typically yield the corresponding amines.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
Bis[(diethylhydroxyphenyl)ammonium]sulfate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic uses, particularly in the development of new drugs.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of Bis[(diethylhydroxyphenyl)ammonium]sulfate involves its interaction with specific molecular targets and pathways. It can act as an inhibitor or activator of certain enzymes, depending on the context. The exact molecular targets and pathways involved are still under investigation, but it is known to affect cellular processes such as signal transduction and gene expression .
Comparaison Avec Des Composés Similaires
Bis[(diethylhydroxyphenyl)ammonium]sulfate can be compared with other similar compounds such as:
N,N-Diethyl-m-aminophenol: This compound shares a similar structure but lacks the sulfate group.
3-Amino-2,4-diethylphenol sulfate: This compound is structurally similar but has different substituents on the aromatic ring.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties .
Propriétés
Formule moléculaire |
C20H32N2O6S |
|---|---|
Poids moléculaire |
428.5 g/mol |
Nom IUPAC |
(3,4-diethyl-2-hydroxyphenyl)azanium;sulfate |
InChI |
InChI=1S/2C10H15NO.H2O4S/c2*1-3-7-5-6-9(11)10(12)8(7)4-2;1-5(2,3)4/h2*5-6,12H,3-4,11H2,1-2H3;(H2,1,2,3,4) |
Clé InChI |
BAGLDMARKITWGF-UHFFFAOYSA-N |
SMILES canonique |
CCC1=C(C(=C(C=C1)[NH3+])O)CC.CCC1=C(C(=C(C=C1)[NH3+])O)CC.[O-]S(=O)(=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


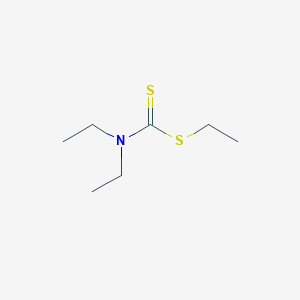
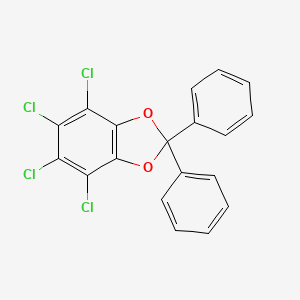
![2-[(2-hydroxypropyl)sulfanyl]-3-(4-methoxyphenyl)-7-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B13821790.png)
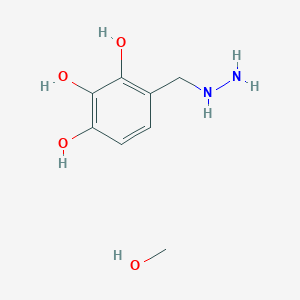
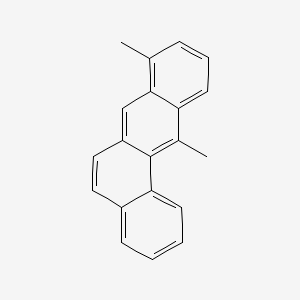
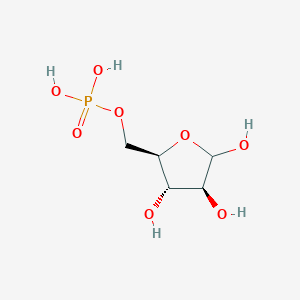
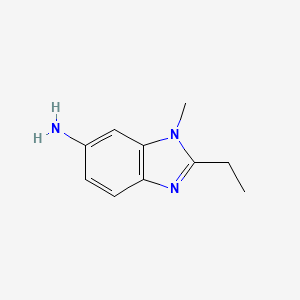
![(5Z)-5-[(2-chloro-6-fluorophenyl)methylidene]-2-[3-(trifluoromethyl)anilino]-1,3-thiazol-4-one](/img/structure/B13821811.png)
![[(1R,4S)-2-bicyclo[2.2.1]heptanyl]-[(1S,4R)-2-bicyclo[2.2.1]heptanyl]phosphane](/img/structure/B13821814.png)

